9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
Overview
Description
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is an organic compound that features a fluorenol core substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol typically involves the reaction of fluorenone with pyridin-4-ylmethanol under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the nucleophilic addition of pyridin-4-ylmethanol to fluorenone, followed by reduction to yield the desired fluorenol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenol derivatives depending on the reagents used.
Scientific Research Applications
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 9-(Pyridin-2-ylmethyl)-9H-fluoren-9-ol
- 9-(Pyridin-3-ylmethyl)-9H-fluoren-9-ol
- 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-one
Uniqueness
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol is unique due to the specific positioning of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding interactions and overall efficacy in various applications.
Properties
IUPAC Name |
9-(pyridin-4-ylmethyl)fluoren-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPUVAKNDCSCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC4=CC=NC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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